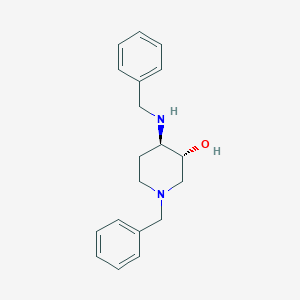

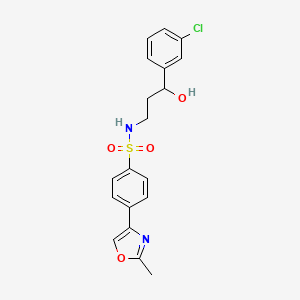

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling Reactions

SMR000022792: may play a role in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . This process is widely used due to its mild reaction conditions and tolerance for various functional groups. The compound could potentially act as a reagent or catalyst in these reactions, contributing to the synthesis of complex organic molecules.

Anti-Fibrosis Drug Development

The pyrimidine moiety of SMR000022792 suggests its potential application in anti-fibrosis drug development . Pyrimidine derivatives have been shown to exhibit anti-fibrotic activities, which could make SMR000022792 a candidate for the synthesis of new drugs aimed at treating fibrotic diseases by inhibiting collagen expression and hydroxyproline content in vitro.

Medicinal Chemistry

Given its structural complexity, SMR000022792 could be used in medicinal chemistry to create libraries of novel heterocyclic compounds with potential biological activities . Its pyrimidine core is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.

Organoboron Reagent Synthesis

SMR000022792: might be involved in the synthesis of organoboron reagents, which are essential in modern synthetic organic chemistry, particularly in SM cross-coupling reactions . These reagents are valued for their stability, ease of preparation, and environmental benignity.

Chemical Biology

In chemical biology, SMR000022792 could be utilized to construct novel heterocyclic compound libraries. These libraries are crucial for screening compounds with potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Synthetic Organic Chemistry

The compound’s role in synthetic organic chemistry could extend to the study of reaction mechanisms, particularly in palladium-catalyzed arylation and transmetalation processes . Understanding these mechanisms is fundamental to advancing the field and developing new synthetic methods.

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-26-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)25)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKMQBJCKQPPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

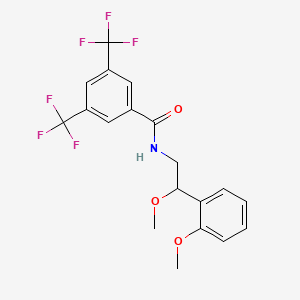

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)

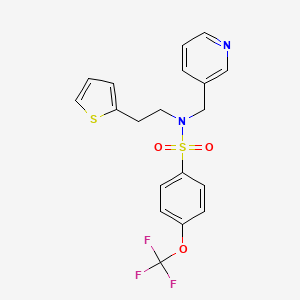

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

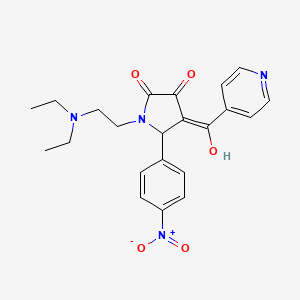

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)

![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)

![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)